5-[(4-bromophenoxy)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-bromophenoxy)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromophenoxy)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide typically involves multi-step organic reactions. The initial step often includes the bromination of phenol to obtain 4-bromophenol. This is followed by the etherification of 4-bromophenol with a suitable methylating agent to form 4-bromophenoxy methyl ether. Concurrently, the dibenzo[b,d]furan core is synthesized through a series of cyclization reactions involving methoxy-substituted benzene derivatives. The final step involves the coupling of the bromophenoxy methyl ether with the methoxydibenzo[b,d]furan derivative under amide-forming conditions, typically using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromophenoxy)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The methoxy and bromophenoxy groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar aprotic solvents.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include amines or dehalogenated compounds.
Substitution: Products may include methoxy or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-bromophenoxy)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The bromophenoxy and methoxydibenzo[b,d]furan groups may facilitate binding to proteins or nucleic acids, thereby modulating their function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromophenoxyacetic acid: Similar bromophenoxy group but different core structure.
2-methoxydibenzo[b,d]furan: Shares the dibenzo[b,d]furan core but lacks the bromophenoxy and furamide groups.
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide: Similar structure but without the bromophenoxy group.
Uniqueness
5-[(4-bromophenoxy)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide is unique due to the combination of its bromophenoxy, methoxydibenzo[b,d]furan, and furamide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C25H18BrNO5 |
---|---|
Molecular Weight |
492.3g/mol |
IUPAC Name |
5-[(4-bromophenoxy)methyl]-N-(2-methoxydibenzofuran-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C25H18BrNO5/c1-29-24-12-19-18-4-2-3-5-21(18)32-23(19)13-20(24)27-25(28)22-11-10-17(31-22)14-30-16-8-6-15(26)7-9-16/h2-13H,14H2,1H3,(H,27,28) |
InChI Key |
ADNXLETTZGWVEV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)COC5=CC=C(C=C5)Br |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)COC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.